molecular formula C15H10FN3OS B2817760 2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile CAS No. 804514-58-7

2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile

Cat. No.: B2817760
CAS No.: 804514-58-7
M. Wt: 299.32
InChI Key: BKKKXOUOFGBQKJ-UHFFFAOYSA-N
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Description

This compound is also known as 2-[5-(4-F-phenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid . It has an empirical formula of C15H11FN2O3S and a molecular weight of 318.32 . The SMILES string representation is O=C1C(C(C2=CC=C(F)C=C2)=C3C)=C(S3)N=CN1CC(O)=O .


Molecular Structure Analysis

The InChI key for this compound is OKUGJVAOZNLPPJ-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem or ChemSpider.


Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

Synthesis and Antianaphylactic Activity

Compounds derived from thieno[2,3-d]pyrimidines, including modifications like 3-amino-thieno[2,3-d]pyrimidin-2-carbonitriles, have been synthesized and some showed antianaphylactic activity. This indicates a potential application in developing treatments for allergic reactions (Wagner, Vieweg, & Leistner, 1993).

Novel Method for Preparation of Esters and Amides

A new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases the compound's utility in organic synthesis, leading to the creation of a wide array of derivatives with potential bioactivity (Santilli, Kim, & Wanser, 1971).

Heterocyclic Chalcone Derivatives

The synthesis of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore has been explored, with applications in dyeing polyester fibers, demonstrating the compound's role in material science and textile engineering (Ho & Yao, 2013).

Antioxidant Activity

Derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, synthesized using a similar core structure, have shown antioxidant activity, highlighting its potential for developing new antioxidant agents (El‐Mekabaty, 2015).

Anti-inflammatory and Analgesic Activity

Thieno[2,3-d]pyrimidine derivatives have been evaluated for anti-inflammatory, analgesic, and ulcerogenic activities, suggesting their use in discovering new pain and inflammation management therapies (El-Gazzar, Hussein, & Hafez, 2007).

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c1-9-12(10-2-4-11(16)5-3-10)13-14(21-9)18-8-19(7-6-17)15(13)20/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKKXOUOFGBQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)CC#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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